
(1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride: is an organic compound with the molecular formula C8H15NClH It is a derivative of amine hydrochloride and is known for its unique chemical structure, which includes a methoxy group and a butynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride typically involves the reaction of (1-Methoxybut-3-yn-2-yl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(1-Methoxybut-3-yn-2-yl)amine+HCl→(1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific medical conditions or as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Methylbut-3-yn-2-yl)(propan-2-yl)amine hydrochloride: This compound has a similar structure but with a methyl group instead of a methoxy group.
Methiopropamine: An organic compound structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Uniqueness: (1-Methoxybut-3-yn-2-yl)(propan-2-yl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
1-methoxy-N-propan-2-ylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-5-8(6-10-4)9-7(2)3;/h1,7-9H,6H2,2-4H3;1H |
Clé InChI |
SEUWMZYJJXORRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(COC)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



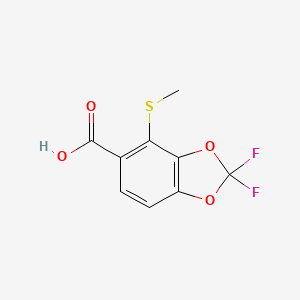
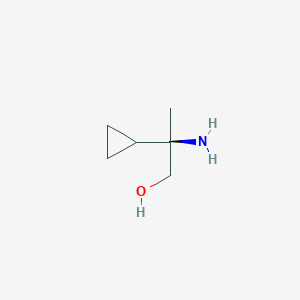
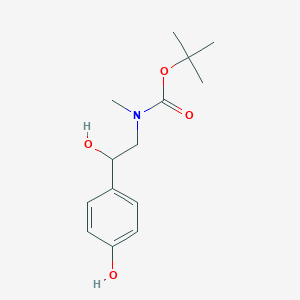
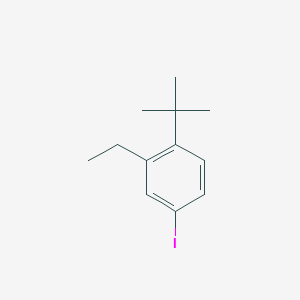

![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
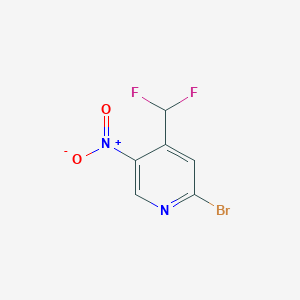

![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)


![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)

